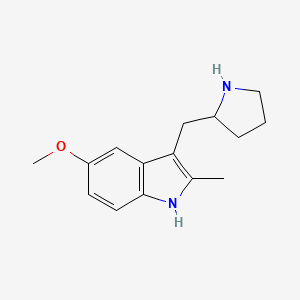

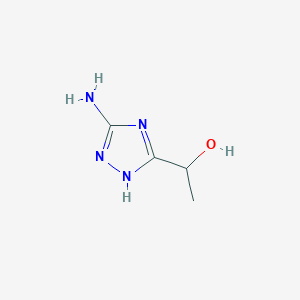

![molecular formula C7H10ClN3O2 B2626948 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride CAS No. 2375273-33-7](/img/structure/B2626948.png)

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride” is a derivative of tetrahydroimidazo[1,2-b]pyridazine . It has been synthesized and characterized in the context of anticancer activities . The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .

Synthesis Analysis

The synthesis of this compound involves the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was studied in the presence of different bases to increase its yield using the model reaction between tosyl chloride and the compound .Molecular Structure Analysis

The molecular structure of this compound was validated using 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was performed in the presence of different bases .科学的研究の応用

Synthesis and Derivative Formation

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials with novel properties. One study highlights its potential in generating various derivatives through reactions with different reagents, leading to compounds with significant biological activities (Abdelhamid et al., 2006). Another research avenue explores the cyclization reactions to produce conformationally restricted farnesyltransferase inhibitor analogues, showcasing its applicability in creating more metabolically stable drugs (Dinsmore et al., 2000).

Anticancer Activity

The compound and its derivatives have been evaluated for anticancer activities, demonstrating promising results against various cancer cell lines. In particular, derivatives synthesized bearing sulfonamides showed excellent activities comparable to standard drugs like 5-fluorouracil and etoposide against MCF-7 and SK-MEL-28 cancer cell lines, underscoring their potential as effective anticancer agents (Bourzikat et al., 2022).

Reactivity and Chemical Transformations

Research into the reactivity of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride and related compounds has yielded insights into their chemical behavior, facilitating the synthesis of novel heterocyclic structures. Studies have shown the formation of diverse derivatives through condensation reactions, highlighting the compound's utility in creating new molecules with potential biological and chemical applications (Vandyshev et al., 2015).

Novel Synthetic Approaches

Innovative synthetic methods utilizing 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride have been developed to access hydroimidazo[1,5-b]pyridazines, demonstrating the compound's versatility in organic synthesis. These methods allow for regio- and chemoselective formation of tetrahydroimidazo[1,5-b]pyridazines, opening up new avenues for the synthesis of complex heterocyclic compounds (Vandyshev et al., 2017).

特性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h4,9H,1-3H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKMLUCVVFHRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

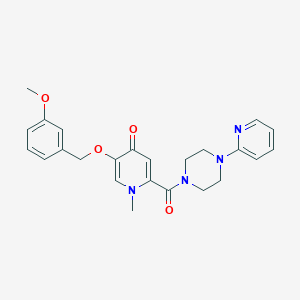

![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)

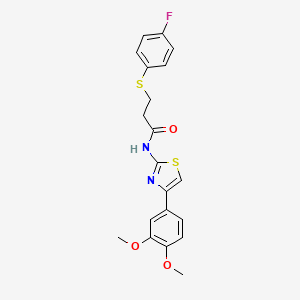

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

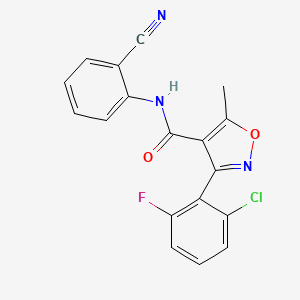

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)

![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)

![(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)